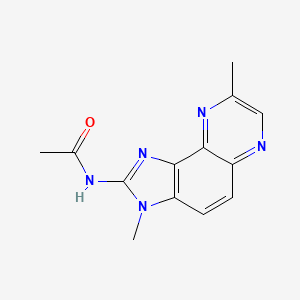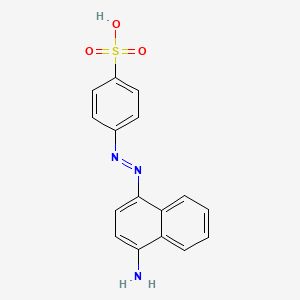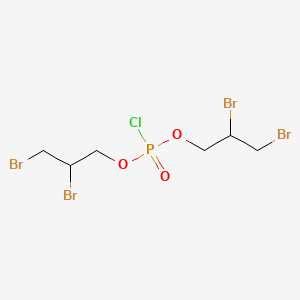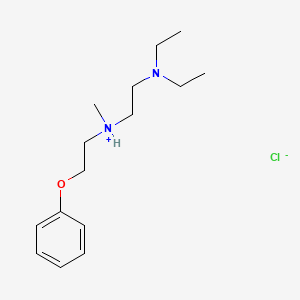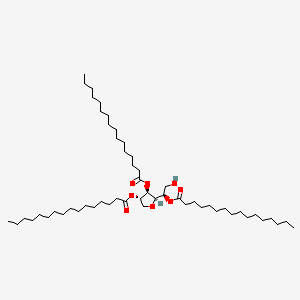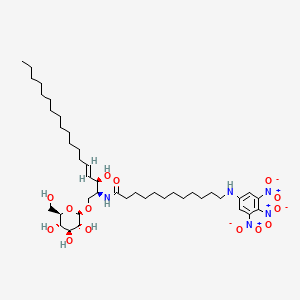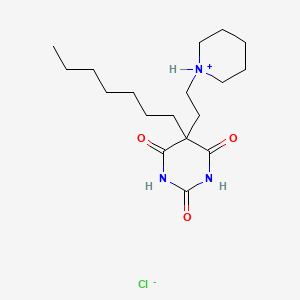
Di(2-acetoxy-n-propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(2-acetoxy-n-propyl)amine is an organic compound characterized by the presence of two acetoxy groups attached to a propylamine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Di(2-acetoxy-n-propyl)amine typically involves the acetylation of 2-propylamine. One common method is to react 2-propylamine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions: Di(2-acetoxy-n-propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, yielding dihydroxypropylamine.
Substitution: The acetoxy groups can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydroxypropylamine.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Di(2-acetoxy-n-propyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amines.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent.
作用機序
The mechanism of action of Di(2-acetoxy-n-propyl)amine involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding amine, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Di(2-hydroxy-n-propyl)amine: Similar structure but with hydroxyl groups instead of acetoxy groups.
Di(2-chloro-n-propyl)amine: Contains chloro groups instead of acetoxy groups.
Di(2-methoxy-n-propyl)amine: Features methoxy groups instead of acetoxy groups.
Uniqueness: Di(2-acetoxy-n-propyl)amine is unique due to its acetoxy groups, which provide distinct reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications.
特性
CAS番号 |
100700-31-0 |
|---|---|
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC名 |
4-[(3-carboxy-2-methylpropyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(3-9(12)13)5-11-6-8(2)4-10(14)15/h7-8,11H,3-6H2,1-2H3,(H,12,13)(H,14,15) |
InChIキー |
PHCVDJRANJTXAC-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)CNCC(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



